- Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agentsBioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465,
Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)

923283-54-9 structure
Nome do Produto:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester
- methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
- 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER
- methyl 4-amino-2-methylpyrazole-3-carboxylate
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
- 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester
- Z1198164939
- DTXSID50405829
- SCHEMBL1876572
- AS-47539
- 923283-54-9
- STK301303
- AKOS000310173
- ALBB-017927
- 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride
- SY276006
- F14191
- methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate
- CS-0096248
- EN300-204808
- MFCD04969992
- DB-114750
-
- MDL: MFCD04969992
- Inchi: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
- Chave InChI: WMYQZQLKVASMIV-UHFFFAOYSA-N
- SMILES: O=C(C1N(C)N=CC=1N)OC
Propriedades Computadas
- Massa Exacta: 155.069476538g/mol
- Massa monoisotópica: 155.069476538g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 2
- Complexidade: 162
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.3
- Superfície polar topológica: 70.1Ų
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-204808-0.05g |
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 95% | 0.05g |
$42.0 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-1g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 1g |
¥1350.0 | 2021-09-08 | ||
Chemenu | CM332450-5g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 95%+ | 5g |
$790 | 2023-02-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6669-1G |
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 95% | 1g |
¥ 1,372.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1289200-5g |
Methyl 4-aMino-1-Methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 97% | 5g |
$600 | 2023-09-03 | |
TRC | M328485-100mg |
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 100mg |
$87.00 | 2023-05-17 | ||
Chemenu | CM332450-1g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 95%+ | 1g |
$329 | 2021-08-18 | |
TRC | M328485-250mg |
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 250mg |
$98.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-25g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 25g |
¥12250.0 | 2021-09-08 | ||
Enamine | EN300-204808-0.1g |
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 95% | 0.1g |
$62.0 | 2023-07-10 |
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 2 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 15 psi, rt
Referência
- Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Referência
- 8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Iron , Calcium chloride Solvents: Ethanol , Water ; 3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt
Referência
- Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In VivoJournal of Medicinal Chemistry, 2020, 63(13), 7369-7391,
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 25 °C
Referência
- 5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Referência
- Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Referência
- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 40 psi, rt
Referência
- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agentsBioorganic & Medicinal Chemistry Letters, 2021, 41,,
Método de produção 9
Condições de reacção
Referência
- Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same, United States, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 5 h, 30 psi, rt
Referência
- Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ; 3 h, 25 °C
Referência
- Preparation of tankyrase inhibitor for treating cancer, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Referência
- Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 40 atm, rt
Referência
- Preparation of acylaminopyrazoles for preventing or treating ischemic diseases, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 Pa, rt
Referência
- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 6 h, rt
Referência
- Preparation of pyrimidine derivatives as TGR5 agonists, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 30 min, 55 psi, rt
Referência
- Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 30 psi, rt
Referência
- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; 30 min, rt; 3 h, 50 °C; overnight, rt
Referência
- Methylation of 4-nitro-3(5)-pyrazolecarboxylic acidTetrahedron Letters, 2009, 50(22), 2624-2627,
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Literatura Relacionada
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:923283-54-9)methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Pureza:99%/99%
Quantidade:5g/25g
Preço ($):183.0/640.0